

Synonyms for Ethyl 1,3-dithiane-2-carboxylate in chemical literature

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Compound of Interest

Compound Name: *Ethyl 1,3-dithiane-2-carboxylate*

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An In-Depth Technical Guide to Ethyl 1,3-dithiane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 1,3-dithiane-2-carboxylate**, a versatile building block in modern organic synthesis. This document details its chemical synonyms and identifiers, physical and chemical properties, key experimental protocols for its synthesis and application, and a visualization of its synthetic pathway.

Chemical Synonyms and Identifiers

Ethyl 1,3-dithiane-2-carboxylate is known by a variety of names in chemical literature and databases. A comprehensive list of these synonyms and identifiers is provided in Table 1 for easy reference and cross-referencing.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 1: Synonyms and Identifiers for **Ethyl 1,3-dithiane-2-carboxylate**

Type	Identifier
IUPAC Name	ethyl 1,3-dithiane-2-carboxylate[1]
CAS Number	20462-00-4[1][2][3][4]
Molecular Formula	C ₇ H ₁₂ O ₂ S ₂ [1][3][4]
Synonyms	1,3-Dithiane-2-carboxylic acid, ethyl ester[1][6] [7]
1,3-Dithiane-2-carboxylic acid ethyl ester[1][2][3]	
Carboethoxy-1,3-dithiane[1][9][11]	
2-Carboethoxy-1,3-dithiane[1][2][9]	
2-(Ethoxycarbonyl)-1,3-dithiane[1][2]	
m-Dithiane-2-carboxylic acid, ethyl ester[1][7]	
Glyoxylic acid ethyl ester trimethylenemercaptal[5][10]	
EINECS Number	243-838-4[1][4][5]
PubChem CID	88552[1][3]
MDL Number	MFCD00006657[1][3][5]
Beilstein No.	1424352[5][11]
InChI	InChI=1S/C7H12O2S2/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3[1][5]
InChIKey	ANEDZEVENDORCLPM-UHFFFAOYSA-N[1][2][5]
SMILES	CCOC(=O)C1SCCCS1[1][5]

Physicochemical and Spectroscopic Data

The quantitative properties of **Ethyl 1,3-dithiane-2-carboxylate** are crucial for its application in experimental settings. Table 2 summarizes its key physical and chemical data.

Table 2: Quantitative Data for **Ethyl 1,3-dithiane-2-carboxylate**

Property	Value
Molecular Weight	192.30 g/mol [1] [4] [5]
Appearance	Colorless to slightly yellow clear liquid [3] [11]
Melting Point	19-21 °C [10] [11]
Boiling Point	75-77 °C at 0.2 mmHg [5] [11]
Density	1.22 g/mL at 25 °C [3] [5] [11]
Refractive Index (n _{20/D})	1.539-1.541 [3] [10] [11]
Flash Point	130 °F (55 °C) - closed cup [11]
Water Solubility	Slightly miscible [11] [12]

Experimental Protocols

Ethyl 1,3-dithiane-2-carboxylate is a valuable intermediate in organic synthesis, primarily used as an acyl anion equivalent. Below are detailed methodologies for its synthesis and a representative alkylation reaction.

This compound is typically prepared by the reaction of ethyl diethoxyacetate with 1,3-propanedithiol in the presence of a Lewis acid catalyst.[\[11\]](#)

Materials:

- Ethyl diethoxyacetate
- 1,3-Propanedithiol
- Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a stirred solution of ethyl diethoxyacetate (1 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.1 equivalents).
- Slowly add boron trifluoride diethyl etherate (1.2 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous MgSO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **Ethyl 1,3-dithiane-2-carboxylate**.

The C-2 proton of the dithiane ring is acidic and can be removed by a strong base to form a nucleophilic carbanion, which can then be alkylated.

Materials:

- **Ethyl 1,3-dithiane-2-carboxylate**
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)

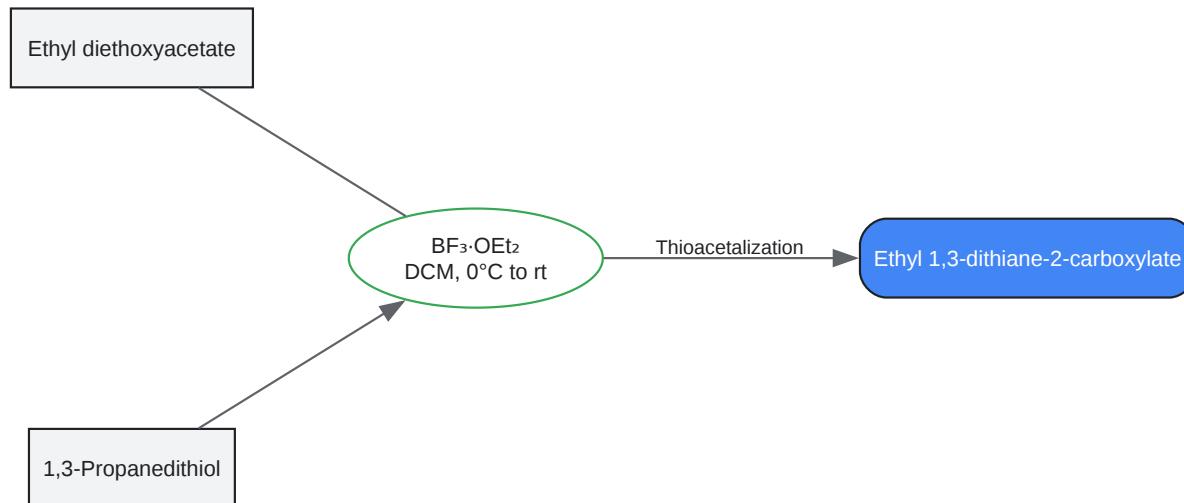
- Alkyl halide (e.g., benzyl bromide)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve **Ethyl 1,3-dithiane-2-carboxylate** (1 equivalent) in anhydrous THF under an inert atmosphere.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the lithiated species.
- Stir the reaction mixture at -78 °C for 1 hour.
- Add the alkyl halide (1.2 equivalents) dropwise to the solution.
- Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
- Quench the reaction by adding saturated aqueous NH_4Cl solution.
- Extract the mixture with diethyl ether (3 x 50 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous MgSO_4 .
- Filter and concentrate the solution under reduced pressure.
- Purify the resulting product by column chromatography on silica gel.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of **Ethyl 1,3-dithiane-2-carboxylate** from its starting materials.



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Caption: Synthesis of **Ethyl 1,3-dithiane-2-carboxylate**.

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